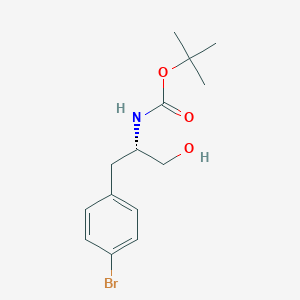
3-Bromo-2-formylbenzoic acid
Descripción general
Descripción
“3-Bromo-2-formylbenzoic acid” is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance and is also known by its IUPAC name, 2-bromo-3-formylbenzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored at ambient temperature .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : 3-Bromo-2-formylbenzoic acid is used in the synthesis of condensed heteroaromatic systems, particularly involving thiophene rings. These compounds are valuable in the development of various organic materials (Litvinov, Gol'dfarb, & Mortikov, 1979).
Intermediate in Biologically Important Compounds : It serves as a key intermediate in the scale-up synthesis of biologically significant compounds. For instance, its derivatives are used in the efficient synthesis of 5-cyano-2-formylbenzoic acid, a crucial intermediate for many biological compounds (Seto et al., 2019).
Pharmaceutical Chemistry : This chemical is instrumental in the synthesis of enantioenriched phthalide and isoindolinone derivatives, which are important in pharmaceutical chemistry (Niedek et al., 2016).
Catalysis and Enzyme Engineering : Research shows that derivatives of this compound can be used to study the rate of reaction in enzyme engineering, particularly in the context of transketolase and aromatic aldehydes (Payongsri et al., 2012).
Supramolecular Chemistry : The derivatives of this compound are used in the study of molecular recognition, contributing significantly to the field of supramolecular chemistry (Varughese & Pedireddi, 2006).
Organic Synthesis : It's used in the synthesis of various organic compounds, including biaryl carboxylic acids, which are essential in the selective functionalization of C-H bonds (Pi et al., 2018).
Environmental Microbiology : Research involving this compound derivatives has implications in environmental microbiology, particularly in the study of microbial degradation of halogenated organic compounds (Higson & Focht, 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with “3-Bromo-2-formylbenzoic acid” are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Propiedades
IUPAC Name |
3-bromo-2-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNLLRCBFAQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)






